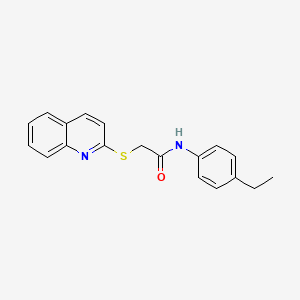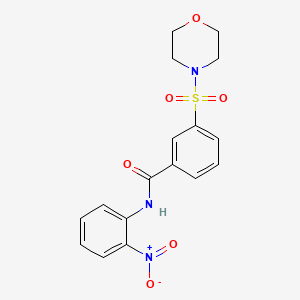![molecular formula C16H19IO4 B5147517 1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)
1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione, also known as IUdR, is a synthetic nucleoside analog that has been widely used in scientific research for its unique properties. IUdR is a thymidine analog, which means it can be incorporated into DNA during replication, leading to DNA damage and cell death. This makes IUdR a valuable tool in cancer research, as it can selectively target and kill rapidly dividing cancer cells.
作用機序
1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is a thymidine analog, which means it can be incorporated into DNA during replication. Once incorporated, this compound can cause DNA damage and cell death, as it is not recognized by the DNA repair machinery. This makes this compound a valuable tool in cancer research, as it can selectively target and kill rapidly dividing cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of DNA damage and cell death, as well as the inhibition of DNA synthesis and cell proliferation. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, which may make it useful in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of 1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is its ability to selectively target and kill rapidly dividing cells, making it a valuable tool in cancer research. This compound is also relatively easy to synthesize and can be incorporated into a variety of experimental protocols. However, this compound does have some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several potential future directions for 1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione research, including the development of new this compound analogs with improved properties, such as increased selectivity and decreased toxicity. This compound may also be useful in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, this compound may have potential applications in regenerative medicine, as it has been shown to promote neurogenesis and stem cell differentiation.
合成法
The synthesis of 1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione involves several steps, starting with the reaction of furfural with methyl vinyl ketone to form 5-methyl-2-furyl-1-penten-3-one. This intermediate is then reacted with iodine and sodium hydroxide to form 5-iodo-2-furyl-1-penten-3-one. The final step involves the reaction of 5-iodo-2-furyl-1-penten-3-one with dimethyl acetylenedicarboxylate to form this compound.
科学的研究の応用
1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has been used in a variety of scientific research applications, including cancer research, neuroscience, and virology. In cancer research, this compound has been used to selectively target and kill cancer cells, as well as to study the mechanisms of DNA damage and repair. In neuroscience, this compound has been used to study neurogenesis and the role of adult stem cells in brain function. In virology, this compound has been used to study the replication of certain viruses, including herpes simplex virus.
特性
IUPAC Name |
1-(5-iodofuran-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IO4/c1-15(2)13(18)16(8-4-3-5-9-16)12(21-14(15)19)10-6-7-11(17)20-10/h6-7,12H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOGTPLSSZJSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=C(O3)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5147437.png)
![methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5147451.png)
![ethyl 4-[({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-1-piperidinecarboxylate](/img/structure/B5147458.png)
![5-cyclopropyl-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5147461.png)


![1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B5147480.png)
![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5147488.png)

![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B5147497.png)
![{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)



